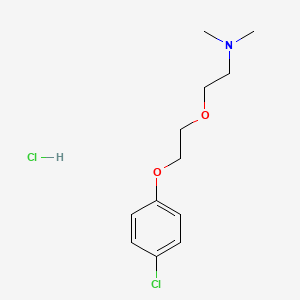
6-Amino-2-mercaptobenzothiazole
描述
6-Amino-2-mercaptobenzothiazole is an organic compound with the molecular formula C7H6N2S2. It is a yellow crystalline solid that exhibits both amino and mercapto functional groups. This compound is known for its unique sulfur-nitrogen structure, which imparts distinct chemical properties and reactivity. It is widely used in various industrial applications, including as an intermediate in organic synthesis, a metal chelating agent, and a component in rubber processing.
作用机制
Target of Action
6-Amino-2-mercaptobenzothiazole is a benzothiazole derivative, a class of compounds known for their high biological and pharmacological activity Benzothiazole derivatives have been reported as potent mechanism-based inhibitors of several enzymes like acyl coenzyme a cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin d, and c-jun n-terminal kinases .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets . The presence of the amino and mercapto groups in the this compound molecule may enhance its reactivity, allowing it to interact effectively with its targets .
Biochemical Pathways
Given the broad biological activity of benzothiazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Its molecular weight (18227 g/mol) and its solubility might influence its bioavailability .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .
生化分析
Biochemical Properties
6-Amino-2-mercaptobenzothiazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a potent mechanism-based inhibitor of enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are primarily due to the compound’s ability to form stable complexes with these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antimicrobial and antifungal activities, which are attributed to its ability to disrupt cellular processes in microorganisms . Additionally, it affects the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and antimicrobial activity. At higher doses, it can cause toxic or adverse effects. For instance, studies on Fischer-344 rats have shown that high doses of this compound can lead to significant toxicity, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it is metabolized by Rhodococcus rhodochrous, a bacterium known for its ability to degrade various organic compounds . The metabolic pathways involving this compound include its conversion to less active metabolites, which are then excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that this compound can bind to proteins involved in cellular transport, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann and involves the cyclization of 2-aminothiophenol with carbon disulfide to form the benzothiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature reactions of aniline and carbon disulfide in the presence of sulfur. This process is efficient and yields the desired product in significant quantities .
化学反应分析
Types of Reactions: 6-Amino-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino and mercapto groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
6-Amino-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
相似化合物的比较
2-Mercaptobenzothiazole: Similar in structure but lacks the amino group.
2-Aminobenzothiazole: Similar in structure but lacks the mercapto group.
2-Mercaptobenzimidazole: Contains a benzimidazole ring instead of a benzothiazole ring.
Uniqueness: 6-Amino-2-mercaptobenzothiazole is unique due to the presence of both amino and mercapto groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
6-amino-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNFKLUBIKHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064703 | |
| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7442-07-1 | |
| Record name | 6-Amino-2-mercaptobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-mercaptobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2-mercaptobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-mercaptobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminobenzothiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable electrochemical properties of 6-Amino-2-mercaptobenzothiazole and how are they being utilized?
A1: this compound (6A2MBT) readily forms self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs exhibit notable electrochemical properties, particularly their ability to detect dopamine. Research shows that a gold electrode modified with a 6A2MBT SAM demonstrates an "antifouling" property against dopamine oxidation products. [] This resistance to fouling allows for the construction of a sensitive and reliable sensor for dopamine, as demonstrated by its successful application in quantifying dopamine within pharmaceutical samples. []
Q2: Beyond dopamine sensing, what other applications are being explored for this compound based on its material properties?
A2: this compound exhibits promising curing properties when combined with chloroprene-methacrylic acid copolymers. [] Studies have shown that its incorporation leads to significant enhancement in tensile strength of the resulting films, reaching up to 4000 psi after a 14-day curing period. [] This highlights its potential in developing high-performance polymeric materials for demanding applications, such as those encountered in aircraft construction. []
Q3: What is the structural characterization of this compound?
A3: While the provided research excerpts don't explicitly detail the molecular formula or weight of 6A2MBT, they highlight its structure as a benzothiazole derivative with an amino group at the 6th position and a mercapto group at the 2nd position. [, ] This specific arrangement contributes to its ability to form stable self-assembled monolayers on gold surfaces and its curing properties in specific polymer blends. Further investigation into publicly available databases and literature would be necessary for a comprehensive spectroscopic data analysis.
Q4: Are there any computational studies exploring the structure-activity relationship of this compound and its derivatives?
A4: While the provided research excerpts focus primarily on experimental findings, one study mentions the use of Quantitative Structure-Activity Relationship (QSAR) models to investigate the growth-stimulating effects of this compound derivatives on domestic animals. [] This suggests that computational chemistry techniques are being employed to understand and predict the biological activity of this compound class. Further research into the specific QSAR models utilized and their findings would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















